2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride
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Overview
Description
The compound seems to be a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been synthesized and studied for their potential biological activities .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, similar compounds, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of the compound would likely involve a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The bromo and difluoroacetic acid groups would be attached to this ring .Safety and Hazards
Future Directions
The future directions for this compound could involve further studies on its synthesis, chemical properties, and potential biological activities. It could also be interesting to explore its potential applications in medicinal chemistry, given the biological activities observed in similar compounds .
Mechanism of Action
Target of Action
The primary target of 2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected biochemical pathway is the SM cross-coupling reaction . This reaction is a key step in many synthetic procedures, enabling the formation of carbon–carbon bonds under mild and functional group tolerant reaction conditions . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It’s worth noting that organoboron compounds, in general, are known for their stability and ease of preparation , which could potentially impact their bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the SM cross-coupling reaction is known for its tolerance to a variety of functional groups . Additionally, organoboron reagents are generally environmentally benign , which means they are less likely to be affected by environmental contaminants. The stability of these compounds can present challenges when it comes to removing the boron moiety at the end of a sequence .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride involves the reaction of 3-bromopyridine with difluoroacetic acid followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "3-bromopyridine", "difluoroacetic acid", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-bromopyridine is reacted with difluoroacetic acid in the presence of a suitable solvent and a catalyst such as triethylamine to obtain the intermediate product, 2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid.", "Step 2: The intermediate product is then treated with hydrochloric acid to obtain the final product, 2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride.", "Step 3: The final product is purified by recrystallization or other suitable methods." ] } | |
CAS No. |
2060043-22-1 |
Molecular Formula |
C7H5BrClF2NO2 |
Molecular Weight |
288.5 |
Purity |
95 |
Origin of Product |
United States |
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